molecular formula C18H16N2O6S B2867651 methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate CAS No. 899757-38-1

methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate

Cat. No.: B2867651
CAS No.: 899757-38-1
M. Wt: 388.39
InChI Key: DYUDXEKCFJCGQC-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamido]benzoate is a synthetic organic compound featuring a benzothiazole core modified with sulfonyl (1,1,3-trioxo) groups, a propanamido linker, and a methyl benzoate ester. Its structure (Figure 1) is characterized by:

  • Benzothiazole moiety: A heterocyclic aromatic system with sulfur and nitrogen atoms, stabilized by electron-withdrawing sulfonyl groups.
  • Propanamido bridge: Connects the benzothiazole to the benzoate ester, introducing conformational flexibility.
  • Methyl benzoate ester: Enhances lipophilicity, influencing solubility and bioavailability.

Synthesis and Characterization: The compound’s synthesis likely involves coupling a benzothiazolyl propanamide derivative with methyl 4-aminobenzoate, followed by sulfonation. Structural confirmation would employ X-ray crystallography using programs like SHELXL , analogous to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

IUPAC Name

methyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDXEKCFJCGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d]isothiazol-2(3H)-one core. This can be achieved by reacting N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate, which then undergoes nucleophilic displacement to yield the desired isothiazolinone . The final step involves esterification and amidation reactions to introduce the methyl ester and propanamido groups, respectively.

Chemical Reactions Analysis

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate involves the inhibition of microbial growth by disrupting essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis and energy production, leading to cell death. The sulfone group plays a crucial role in its antimicrobial activity by forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and other analogs.

Table 1: Comparative Analysis of Key Features
Compound Name Molecular Features Key Functional Groups Solubility* Applications
Methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamido]benzoate Benzothiazole, sulfonyl, propanamido, methyl benzoate Sulfonyl, ester, amide Moderate to low Drug design, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyalkyl Amide, hydroxyl High Metal-catalyzed C–H functionalization
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole, methoxybenzyl, carbothioate Triazole, thioester Low Not specified

*Solubility inferred from functional groups.

Key Observations:

Benzothiazole vs. Benzamide: The target compound’s benzothiazole core with sulfonyl groups enhances electron-withdrawing properties compared to the simpler benzamide in . This may reduce solubility but improve stability in acidic environments.

Functional Group Diversity :

  • The methyl benzoate ester in the target compound increases lipophilicity, contrasting with the hydroxyl group in ’s compound, which improves aqueous solubility.

Synthetic Complexity: The target compound’s multi-step synthesis (heterocyclic core + sulfonation + esterification) contrasts with the straightforward coupling of benzoyl chloride and amino alcohol in .

Detailed Research Findings

Structural Analysis and Computational Insights

  • X-ray Crystallography : The target compound’s structure determination likely relies on SHELX programs (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
  • Graph-Based Comparisons : Computational methods (e.g., substructure enumeration, as in ) highlight the benzothiazole and sulfonyl groups as critical distinguishing features from benzamide analogs .

Reactivity and Stability

  • Sulfonyl Groups : The electron-deficient benzothiazole-sulfonyl system may enhance electrophilic reactivity, facilitating nucleophilic substitution or metal coordination.
  • Ester Hydrolysis : The methyl benzoate ester is prone to hydrolysis under basic conditions, unlike the stable hydroxyl group in ’s compound.

Patentability and Structural Similarity

  • Prior Art Analysis: Structural similarity assessments () would classify the target compound as distinct from benzamide analogs due to its sulfonyl-benzothiazole core, supporting novelty in patent claims .

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